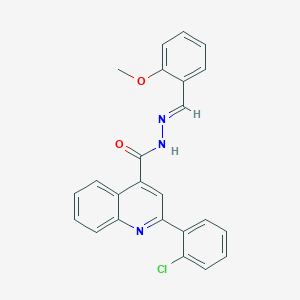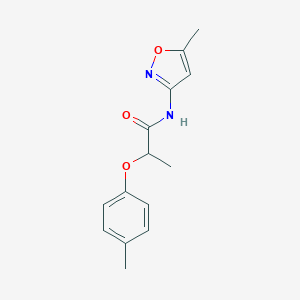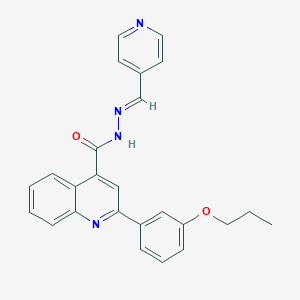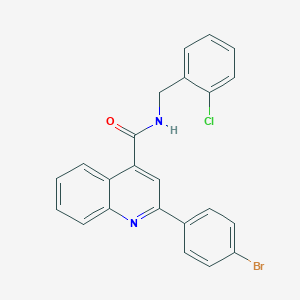![molecular formula C32H28Cl2N4O5 B446294 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446294.png)
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, nitro, phenyl, methoxy, and carbonitrile
準備方法
The synthesis of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes and ketones with amines to form the core structure.
Substitution Reactions: Halogenation and nitration reactions are used to introduce chloro and nitro groups into the aromatic rings.
Cyclization Reactions: The formation of the hexahydroquinoline ring is achieved through cyclization reactions under acidic or basic conditions.
Functional Group Transformations:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to disease pathways.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be compared with other similar compounds, such as:
2-Amino-1-(2-chloro-5-nitrophenyl)-4-{5-[(2-chlorophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
2-Amino-2’-chloro-5-nitrobenzophenone: Another related compound with different functional groups, which may result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C32H28Cl2N4O5 |
|---|---|
分子量 |
619.5g/mol |
IUPAC名 |
2-amino-1-(4-chloro-2-nitrophenyl)-4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C32H28Cl2N4O5/c1-32(2)14-26-30(27(39)15-32)29(23(16-35)31(36)37(26)24-10-7-21(34)13-25(24)38(40)41)18-4-11-28(42-3)19(12-18)17-43-22-8-5-20(33)6-9-22/h4-13,29H,14-15,17,36H2,1-3H3 |
InChIキー |
UXYHRWAKRKZOAQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B446214.png)


![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B446221.png)
![METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B446223.png)
![N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B446224.png)
![N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B446226.png)
![Butyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446228.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-phenoxyacetohydrazide](/img/structure/B446229.png)
![5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B446231.png)
![N-[4-(N-{4-[(2-bromophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B446233.png)
![3-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-6-ethyl-1-benzothiophene-2-carbohydrazide](/img/structure/B446234.png)
